3-(2,4,5-Trifluorophenyl)propan-1-ol 3-(2,4,5-Trifluorophenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 130887-16-0
VCID: VC21210229
InChI: InChI=1S/C9H9F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5,13H,1-3H2
SMILES: C1=C(C(=CC(=C1F)F)F)CCCO
Molecular Formula: C9H9F3O
Molecular Weight: 190.16 g/mol

3-(2,4,5-Trifluorophenyl)propan-1-ol

CAS No.: 130887-16-0

Cat. No.: VC21210229

Molecular Formula: C9H9F3O

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4,5-Trifluorophenyl)propan-1-ol - 130887-16-0

Specification

CAS No. 130887-16-0
Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
IUPAC Name 3-(2,4,5-trifluorophenyl)propan-1-ol
Standard InChI InChI=1S/C9H9F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5,13H,1-3H2
Standard InChI Key CBJXXKZMBNMQSG-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)F)F)CCCO
Canonical SMILES C1=C(C(=CC(=C1F)F)F)CCCO

Introduction

3-(2,4,5-Trifluorophenyl)propan-1-ol is a chemical compound with the CAS number 130887-16-0. It is characterized by its molecular formula, C9H9F3O, and a molecular weight of approximately 190.162 g/mol . This compound features a propan-1-ol structure with a trifluorophenyl group attached to the third carbon atom, which significantly influences its chemical properties and potential applications.

Synthesis and Applications

The synthesis of 3-(2,4,5-Trifluorophenyl)propan-1-ol typically involves organic synthesis techniques. This compound serves as a versatile intermediate in organic synthesis, particularly for creating complex molecules with potential applications in pharmaceuticals and materials science.

Synthesis Methods

While specific synthesis methods for 3-(2,4,5-Trifluorophenyl)propan-1-ol are not detailed in the available literature, compounds with similar structures often involve reactions such as nucleophilic substitution or cross-coupling reactions.

Applications

  • Pharmaceuticals: The compound's unique structure makes it a valuable building block for synthesizing drugs with enhanced biological activity.

  • Materials Science: Its trifluoromethyl groups contribute to high thermal stability and resistance to degradation, making it suitable for specialty materials production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator